molecular formula C15H16F3N5OS B10915681 N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B10915681
M. Wt: 371.4 g/mol
InChI Key: PDMNLCFDFDGRFV-UHFFFAOYSA-N
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Description

N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring fused with a thieno ring, and it is substituted with various functional groups, including a trifluoromethyl group and a carboxamide group. The unique structure of this compound makes it of significant interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon synthetic methods include cyclocondensation reactions, nucleophilic substitution, and electrophilic aromatic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and the use of heterogeneous catalysts can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N~5~-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N5-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thieno derivatives, such as:

Uniqueness

What sets N5-[1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)ETHYL]-1-METHYL-3-(TRIFLUOROMETHYL)-1H-THIENO[2,3-C]PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H16F3N5OS

Molecular Weight

371.4 g/mol

IUPAC Name

N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C15H16F3N5OS/c1-7(10-6-19-22(3)8(10)2)20-13(24)11-5-9-12(15(16,17)18)21-23(4)14(9)25-11/h5-7H,1-4H3,(H,20,24)

InChI Key

PDMNLCFDFDGRFV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C

Origin of Product

United States

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